molecular formula C21H20F2N6O B5561460 6-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

6-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

Cat. No. B5561460
M. Wt: 410.4 g/mol
InChI Key: VXIMIUUJOHXQQP-UHFFFAOYSA-N
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Description

Introduction 6-[4-(2,6-Difluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine is a chemical compound synthesized for its potential biological activities. This compound belongs to the class of organic compounds containing the pyridazinamine structure, often associated with diverse pharmacological properties. Its synthesis and structural analysis have been subjects of research to explore its utility in various medicinal applications.

Synthesis Analysis The synthesis of pyridazinamine derivatives involves multiple steps, including nucleophilic substitution reactions, condensations, and cyclizations. In particular, compounds related to the structure of 6-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine have been synthesized by reacting hydrazine derivatives with different halocompounds and acetylenic ketones in the presence of bases like sodium methoxide, demonstrating diverse synthetic routes and chemical reactivity (Youssef et al., 2005).

Molecular Structure Analysis The molecular structure of related compounds, particularly those featuring pyridazinamine cores, has been elucidated using spectroscopic methods and crystallography. These analyses provide insights into the tautomeric forms, bonding characteristics, and overall geometry of the molecule, which are crucial for understanding its chemical reactivity and interaction with biological targets (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties The chemical reactivity of pyridazinamine derivatives involves their interaction with various reagents to form new bonds and structures. These reactions can include nucleophilic substitutions, condensations, and cyclizations, leading to the formation of novel heterocyclic systems with potential biological activities. The presence of difluorobenzoyl and piperazinyl groups can significantly influence the chemical properties of the molecule, such as its acidity, basicity, and reactivity towards different classes of reagents (Gaby et al., 2003).

Scientific Research Applications

Stereochemistry in Synthesis

  • The stereochemistry of nucleophilic displacements on similar substrates has been studied, providing insights into more efficient synthesis methods for compounds like LY335979 trihydrochloride, a multidrug resistance modulator (Barnett et al., 2004).

Synthesis of Heterocyclic Systems

  • Research on the synthesis of heterocyclic systems anticipates biological activities. For instance, reactions involving similar pyridazinone derivatives have led to compounds with expected pharmaceutical importance (Youssef et al., 2005).

Antihistaminic Activity and Inflammation Inhibition

  • Compounds with structures akin to the query compound have been synthesized for their antihistaminic activity and the ability to inhibit eosinophil infiltration, showing potential as therapeutic agents for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Analgesic and Anti-inflammatory Activity

  • Methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates, structurally related to the query compound, have been evaluated for their analgesic and anti-inflammatory effects, showing promising results without significant side effects (Şahina et al., 2004).

Supramolecular Structures and Hydrogen Bond Interactions

  • The formation of energetic multi-component molecular solids, including similar aza compounds, has been investigated, focusing on strong hydrogen bonds and weak intermolecular interactions (Wang et al., 2014).

Analgesic and Anti-inflammatory Mannich Bases

  • Synthesis of Mannich bases of arylpyridazinones, structurally similar to the query compound, has been researched for potential analgesic and anti-inflammatory agents (Gökçe et al., 2005).

Conformationally Constrained Butyrophenones

  • Studies on novel conformationally restricted butyrophenones, which include similar compounds, aim to evaluate their antipsychotic potential and the risk of inducing side effects (Raviña et al., 2000).

Structural Analysis and Medicinal Chemistry

  • Research on pyridazine analogs, similar to the query compound, emphasizes their significance in medicinal chemistry, with a focus on structure, DFT calculations, and intermolecular interactions (Sallam et al., 2021).

properties

IUPAC Name

(2,6-difluorophenyl)-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N6O/c1-14-5-6-17(24-13-14)25-18-7-8-19(27-26-18)28-9-11-29(12-10-28)21(30)20-15(22)3-2-4-16(20)23/h2-8,13H,9-12H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIMIUUJOHXQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Difluorophenyl)(4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone

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